2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid hydrochloride
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Overview
Description
2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a side chain that includes a 2-chloro-4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluoroaniline and acrylonitrile.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to amino acid metabolism, signal transduction, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride
- 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
- 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride
Uniqueness
2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid hydrochloride is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This structural uniqueness can result in distinct properties and applications compared to similar compounds.
Properties
CAS No. |
128833-98-7 |
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Molecular Formula |
C9H10Cl2FNO2 |
Molecular Weight |
254.08 g/mol |
IUPAC Name |
2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9ClFNO2.ClH/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H |
InChI Key |
RITWCTKMTZFCSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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